molecular formula C6H15NO B1294294 2-Amino-4-methylpentan-1-ol CAS No. 502-32-9

2-Amino-4-methylpentan-1-ol

Cat. No.: B1294294
CAS No.: 502-32-9
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It is also known by other names such as 1-Pentanol, 2-amino-4-methyl- and (S)-(+)-Leucinol . This compound is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methylpentan-1-ol can be synthesized through various methods. One common synthetic route involves the reduction of 2-amino-4-methylpentanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-amino-4-methylpentanenitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides and other electrophiles.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted amino alcohols.

Comparison with Similar Compounds

2-Amino-4-methylpentan-1-ol can be compared with other similar compounds, such as:

These compounds share similar functional groups but differ in their carbon chain length, stereochemistry, and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936859
Record name (+/-)-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-32-9, 53448-09-2, 16369-17-8
Record name Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Leucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Leucinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339
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Record name (+/-)-Leucinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Amino-4-methylpentan-1-ol labeled with different isotopes in this study?

A1: The researchers aimed to develop multiple isotopologues of their CX3CR1 antagonist, which incorporates this compound as a structural element []. Introducing stable and radioactive isotopes like ¹⁴C, ³H, and ²H at specific positions within this compound allows for tracking the compound's fate in various experiments. These labeled versions enable researchers to study the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of the antagonist and develop sensitive analytical methods for quantifying the compound in biological samples [].

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